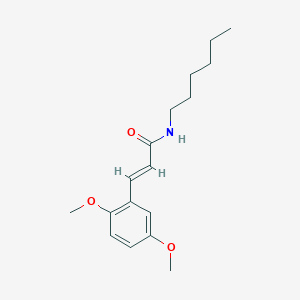![molecular formula C11H14N2OS B254978 3-isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254978.png)
3-isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a heterocyclic compound that contains a thieno[2,3-d]pyrimidin-4(3H)-one ring system.
Mechanism of Action
The mechanism of action of 3-isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been reported to inhibit the growth of bacteria by disrupting their cell wall synthesis. Additionally, it has been reported to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the growth of cancer cells and bacteria. In vivo studies have shown that the compound reduces tumor growth in animal models. Additionally, it has been shown to reduce inflammation in animal models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 3-isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments include its unique properties and potential for use in cancer treatment, antimicrobial treatment, and inflammatory disease treatment. However, the limitations of using this compound in lab experiments include its limited solubility in water and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 3-isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one. These include:
1. Further studies to understand the mechanism of action of the compound.
2. Studies to optimize the synthesis method to improve yield and purity.
3. Studies to investigate the potential use of the compound in combination with other drugs for cancer treatment.
4. Studies to investigate the potential use of the compound in the treatment of other diseases, such as viral infections.
5. Studies to investigate the potential use of the compound as a diagnostic tool for cancer detection.
In conclusion, 3-isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a promising compound that has several scientific research applications. Its unique properties make it a potential candidate for use in cancer treatment, antimicrobial treatment, and inflammatory disease treatment. Further studies are needed to fully understand its mechanism of action and to investigate its potential use in other areas of research.
Synthesis Methods
The synthesis of 3-isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves the reaction of 2-aminothiophene-3-carboxylic acid with acetone and acetic anhydride. The reaction is catalyzed by sulfuric acid and yields the desired compound in good yield. This synthesis method has been reported in the literature and has been used by several researchers to obtain 3-isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one for scientific research.
Scientific Research Applications
3-isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications. It has been reported to have anticancer properties and has been studied for its potential use in cancer treatment. It has also been studied for its antimicrobial properties and has shown promising results against several bacterial strains. Additionally, it has been reported to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
properties
Product Name |
3-isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one |
|---|---|
Molecular Formula |
C11H14N2OS |
Molecular Weight |
222.31 g/mol |
IUPAC Name |
5,6-dimethyl-3-propan-2-ylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H14N2OS/c1-6(2)13-5-12-10-9(11(13)14)7(3)8(4)15-10/h5-6H,1-4H3 |
InChI Key |
OZPMDICQAWQLHK-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)C(C)C)C |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254900.png)
![3-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde N-allylthiosemicarbazone](/img/structure/B254901.png)

![5-[2-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254903.png)

![7-(4-methoxy-3-nitrophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B254908.png)

![5-chloro-4-[2-[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B254911.png)
![N-allyl-N-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)amine](/img/structure/B254912.png)



![1-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B254922.png)